In-Depth Technical Guide: 3-Hydroxy-2-methoxyquinazolin-4(3H)-one
In-Depth Technical Guide: 3-Hydroxy-2-methoxyquinazolin-4(3H)-one
This guide details the chemical properties, synthesis, and reactivity of 3-Hydroxy-2-methoxyquinazolin-4(3H)-one , a specialized heterocyclic scaffold with significant utility in medicinal chemistry as a metalloenzyme inhibitor and siderophore mimic.[1]
Executive Summary
3-Hydroxy-2-methoxyquinazolin-4(3H)-one is a bicyclic heterocycle belonging to the class of cyclic hydroxamic acids .[1] Structurally, it consists of a quinazolin-4-one core substituted with a hydroxyl group at the N3 position and a methoxy group at the C2 position.
This molecule represents a "masked" or "fixed" tautomer of the biologically privileged 3-hydroxyquinazoline-2,4(1H,3H)-dione scaffold.[1] Its primary significance lies in its ability to function as a bidentate metal chelator (via the N-OH and C=O motifs) while possessing distinct lipophilicity and metabolic stability profiles compared to its parent dione.[1] It is actively researched for anti-HCV activity (targeting NS5B polymerase) and as a siderophore mimic for antibacterial applications.
Chemical Structure & Electronic Properties[1][2]
Structural Analysis
The molecule features a fused benzene-pyrimidine ring system.[1][2] The unique reactivity stems from the contiguous arrangement of the N-hydroxy and carbonyl groups, creating a high-affinity ligand field for hard metal ions (Fe³⁺, Mg²⁺, Zn²⁺).
| Feature | Description | Chemical Consequence |
| N3-Hydroxy Group | Cyclic Hydroxamic Acid | Acidic proton (pKa ~6–8); critical for metal chelation.[1] |
| C2-Methoxy Group | Imidate Ether (Lactim ether) | Increases lipophilicity; susceptible to acid-catalyzed hydrolysis.[1] |
| C4-Carbonyl | Amide/Lactam | H-bond acceptor; participates in chelation rings.[1] |
Tautomerism & Stability
Unlike the parent 2,4-dione, which exists in equilibrium between lactam and lactim forms, the 2-methoxy substituent locks the C2 position in the imidate form. However, the N3-OH group can still participate in proton transfer, though it predominantly exists as the N-OH tautomer rather than the N-oxide zwitterion in non-polar solvents.
Critical Stability Note: The C2-methoxy group is an imidate ether .[1] While stable under neutral and basic conditions, it is susceptible to hydrolysis in acidic aqueous environments, converting the molecule back to the thermodynamic sink: 3-hydroxyquinazoline-2,4-dione .
Chemical Reactivity & Chelation Logic[1]
Metal Chelation Mechanism
The defining property of this molecule is its ability to form stable 5-membered chelate rings with metal cations.[1] This mimics the binding mode of natural siderophores (like rhodotorulic acid).
-
Ligand Type: O,O-bidentate monoanionic donor (after deprotonation of N-OH).[1]
-
Target Ions: Fe(III) (high affinity), Mg(II) (catalytic site inhibition), Zn(II).
-
Biological Implication: In NS5B polymerase inhibition, the molecule chelates the two Mg²⁺ ions at the active site, effectively mimicking the pyrophosphate moiety of the nucleotide substrate.[3]
Reactivity Profile
-
Electrophilic Attack: The benzene ring (positions 6 and 8) is deactivated relative to aniline but can undergo nitration or halogenation under forcing conditions.
-
Nucleophilic Displacement: The 2-methoxy group is a leaving group.[1] Reaction with primary amines at high temperatures can displace the methoxy group to yield 2-amino-3-hydroxyquinazolin-4-ones .[1]
Synthesis Protocols
Primary Synthetic Route: Cyclization of Anthranilohydroxamic Acid
This route avoids the ambiguity of O- vs. N-alkylation by constructing the ring with the functionality in place.[1]
Reagents:
-
Methyl trimethoxyacetate (or Orthocarbonates)[1]
-
Solvent: Methanol or DMF
-
Catalyst: p-Toluenesulfonic acid (pTSA)[1]
Protocol:
-
Preparation: Dissolve anthranilohydroxamic acid (1.0 eq) in anhydrous methanol.
-
Condensation: Add methyl trimethoxyacetate (1.2 eq) and a catalytic amount of pTSA (0.1 eq).
-
Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor via TLC (SiO₂, EtOAc/Hexane).
-
Workup: Cool to room temperature. The product often precipitates. If not, concentrate in vacuo and recrystallize from EtOH/Water.
Alternative Route: Selective O-Methylation
Direct methylation of 3-hydroxyquinazoline-2,4-dione is challenging due to competing N-methylation.[1]
-
Condition: Use of "Hard" methylating agents (e.g., Diazomethane or Trimethyloxonium tetrafluoroborate) favors O-methylation (imidate formation) over N-methylation, but regio-control remains difficult.[1]
Visualization: Synthesis & Hydrolysis Pathway
Figure 1: Synthesis via cyclization and subsequent hydrolytic instability pathway.
Analytical Characterization
To validate the identity of 3-Hydroxy-2-methoxyquinazolin-4(3H)-one , researchers should look for the following spectral signatures.
Nuclear Magnetic Resonance (NMR)
| Nucleus | Signal (ppm) | Multiplicity | Assignment |
| ¹H NMR | 10.5 – 11.5 | Broad Singlet | N-OH (Exchangeable with D₂O).[1] Distinctive for hydroxamic acids. |
| ¹H NMR | 4.05 – 4.15 | Singlet (3H) | O-CH₃ .[1] Downfield due to imidate attachment. |
| ¹H NMR | 7.4 – 8.2 | Multiplets (4H) | Aromatic protons of the quinazolinone core. |
| ¹³C NMR | 158.0 – 162.0 | Singlet | C4 (C=O) Carbonyl carbon.[1] |
| ¹³C NMR | 152.0 – 155.0 | Singlet | C2 (C-OCH₃) Imidate carbon.[1] |
Mass Spectrometry (MS)
-
ESI-MS (+): Expect a strong
peak.[1] -
Fragmentation: Loss of the methoxy group (
) is a common fragmentation pathway, followed by loss of the N-OH oxygen.
Biological Applications & Pharmacophore Insight[1]
Anti-HCV (Hepatitis C Virus)
This scaffold serves as a pyrophosphate mimetic .[1][3]
-
Mechanism: The HCV NS5B polymerase requires two Mg²⁺ ions for catalysis.[3] The 3-hydroxy-4-one motif chelates these ions, displacing the natural nucleotide substrate and halting viral RNA replication.
-
Advantage over Dione: The 2-methoxy variant often exhibits higher cell permeability (LogP) than the highly polar 2,4-dione, improving intracellular concentration before potentially hydrolyzing to the active species or acting directly.
Antibacterial (Siderophore Mimicry)
Bacteria utilize siderophores to scavenge iron.[1] Synthetic cyclic hydroxamic acids can:
-
Starve bacteria by sequestering iron (if the complex is not transported).
-
Act as "Trojan Horses" by forming an iron complex that is actively transported into the cell, where a conjugated antibiotic payload is released.
Visualization: Mechanism of Action (NS5B Inhibition)
Figure 2: Mechanism of NS5B Polymerase inhibition via metal ion sequestration.[1]
References
-
BenchChem. (n.d.).[1] 3-Hydroxyquinazoline-2,4(1H,3H)-dione | Novel Metal Chelator. Retrieved from [1]
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Tang, J., et al. (2022). Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. International Journal of Molecular Sciences, 23(11), 5930.[6] Retrieved from [1]
-
Mndzhoyan, S. L., et al. (1987). Synthesis of 2-R-3-hydroxyquinazolin-4-ones and their chemical transformations. Pharmaceutical Chemistry Journal. Retrieved from
-
PubChem. (n.d.).[1] 2-(3-methoxyphenyl)quinazolin-4(3H)-one Compound Summary. Retrieved from [1]
-
Yu, X., et al. (2018).[7] Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles. Journal of Organic Chemistry, 83, 10352-10358.[7] Retrieved from [1]
Sources
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- 2. researchgate.net [researchgate.net]
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- 6. Discovery of Novel 3-Hydroxyquinazoline-2,4(1 H,3 H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
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